Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic thienopyridine derivative characterized by a bicyclic core structure with a tetrahydrothienopyridine scaffold.
Properties
IUPAC Name |
methyl 6-acetyl-2-[(4-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-10(22)21-8-7-13-14(9-21)26-17(15(13)18(24)25-2)20-16(23)11-3-5-12(19)6-4-11/h3-6H,7-9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOCTAJVRKFLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C26H24N4O4S2
- Molecular Weight : 520.62 g/mol
- CAS Number : Not specified in the sources
- IUPAC Name : N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
This compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The thieno[2,3-c]pyridine derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. They may induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer. The compound's ability to target the PI3K/Akt signaling pathway was highlighted as a crucial mechanism for its anticancer effects .
Antimicrobial Activity
The compound's thienopyridine structure suggests potential antimicrobial activity:
- In Vitro Studies : Preliminary tests indicate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, suggesting potent activity .
- Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell wall synthesis and interferes with protein synthesis through inhibition of ribosomal function.
Neuroprotective Effects
Emerging research suggests neuroprotective properties:
- In Vivo Studies : Animal models treated with this compound exhibited reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease .
- Mechanism of Action : The neuroprotective effects may be attributed to the compound's ability to modulate oxidative stress and inflammatory responses in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against S. aureus | |
| Neuroprotective | Reduces neuroinflammation |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Comment |
|---|---|---|
| Thieno[2,3-c]pyridine derivatives | Anticancer | Inhibits kinase pathways |
| Benzamide derivatives | Antimicrobial | Disrupts cell wall synthesis |
| Acetylated derivatives | Neuroprotective | Modulates oxidative stress |
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by multiple functional groups including an acetyl group, a chlorobenzamide moiety, and a tetrahydrothieno-pyridine core. Its molecular formula is , and it possesses unique physicochemical properties that make it suitable for various applications in medicinal chemistry and materials science.
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. The presence of the chlorobenzamide group enhances the compound's efficacy against various bacterial strains.
- Anticancer Potential : Studies have shown that thienopyridine derivatives can inhibit cancer cell proliferation. Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been explored for its ability to induce apoptosis in cancer cells through various pathways including oxidative stress mechanisms .
2. Drug Development
- The compound is being investigated as a potential lead compound for the development of new therapeutic agents targeting specific diseases such as infections and cancer. Its structural features allow for modifications that can enhance pharmacological activity and selectivity .
- Mechanism of Action : The mechanism involves interaction with cellular targets leading to altered signaling pathways that promote cell death in pathogens or cancerous cells. The thienopyridine ring is particularly noted for its ability to modulate enzyme activity related to drug metabolism .
3. Material Science
- Synthesis of Functional Materials : The compound serves as a building block for synthesizing novel materials with specific electronic or optical properties. Its unique structure allows for incorporation into polymer matrices or as part of composite materials used in sensors or electronic devices .
- Nanotechnology Applications : Research is ongoing into the use of this compound in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. Its ability to form stable complexes can be leveraged to enhance the bioavailability of drugs.
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The thieno[2,3-c]pyridine scaffold is a common structural motif in medicinal chemistry. Key analogs and their substituent variations are compared below:
Key Observations :
- Electron-withdrawing groups (e.g., 4-Cl, perfluoro) at position 2 correlate with enhanced biological activity, as seen in antimycobacterial analogs (MIC = 67 nM for perfluoro derivative) .
- Position 6 modifications (acetyl vs. ethyl) influence solubility and pharmacokinetics. Acetyl groups may enhance metabolic stability compared to alkyl chains .
- Schiff base derivatives (e.g., ) exhibit unique electrochemical properties due to conjugated imine linkages, diverging from the biological focus of other analogs .
Physicochemical and Spectral Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
